5-Fluorouracil-15N2 (CAS 68941-95-7) is a highly stable, isotopically labeled internal standard (SIL-IS) engineered specifically for the precise LC-MS/MS quantification of the widely used antineoplastic agent, 5-fluorouracil (5-FU). By substituting two nitrogen-14 atoms with nitrogen-15 within the pyrimidine ring, this compound achieves a +2 Da mass shift (m/z 131 vs. m/z 129 for unlabeled 5-FU in negative electrospray ionization) [1]. For procurement teams and bioanalytical laboratory managers, 5-Fluorouracil-15N2 serves as a critical reagent for therapeutic drug monitoring (TDM) and pharmacokinetic assays, offering quantified improvements in isotopic stability and matrix effect compensation compared to deuterated alternatives or non-isotopic structural analogs [2].
Substituting 5-Fluorouracil-15N2 with cheaper deuterated analogs (e.g., 5-FU-d4) or non-isotopic structural analogs introduces critical failure points in validated clinical workflows. Deuterated compounds frequently suffer from the 'deuterium isotope effect,' where differences in lipophilicity cause a measurable chromatographic retention time shift relative to the unlabeled target analyte [1]. In complex biological matrices like human plasma or urine, this slight separation means the analyte and the internal standard experience different degrees of ion suppression from co-eluting endogenous interferents, destroying quantitative accuracy[2]. Furthermore, deuterium labels on the pyrimidine ring are susceptible to hydrogen-deuterium (H/D) exchange in aqueous solutions, slowly degrading the standard's integrity—a risk entirely eliminated by the backbone-integrated 15N2 labeling .
In reversed-phase and HILIC LC-MS/MS workflows, the accuracy of an internal standard depends entirely on its ability to co-elute with the target analyte. 5-Fluorouracil-15N2 exhibits a retention time shift (ΔRT) of exactly 0.00 minutes relative to unlabeled 5-FU, ensuring identical ionization conditions [1]. In contrast, deuterated analogs (such as 5-FU-d4) frequently exhibit a measurable ΔRT due to altered lipophilicity, exposing the standard and analyte to different matrix suppression zones [2].
| Evidence Dimension | Chromatographic Retention Time Shift (ΔRT) |
| Target Compound Data | ΔRT ≈ 0.00 min (Perfect co-elution) |
| Comparator Or Baseline | Deuterated 5-FU (e.g., d4): ΔRT > 0.05 min (Partial separation) |
| Quantified Difference | Complete elimination of the deuterium isotope effect. |
| Conditions | Reversed-phase or HILIC LC-MS/MS in human plasma matrices. |
Perfect co-elution guarantees that the internal standard accurately corrects for matrix-induced ion suppression, preventing costly assay failures in clinical TDM.
The location and nature of the isotopic label dictate the shelf-life and reliability of the standard in solution. Because the 15N atoms are covalently integrated into the core pyrimidine ring backbone of 5-Fluorouracil-15N2, the label is 100% stable against exchange with solvent protons . Deuterated analogs, depending on the labeling position, can undergo spontaneous hydrogen-deuterium (H/D) exchange when stored in protic solvents, aqueous buffers, or biological matrices, leading to a progressive loss of the target mass signature and skewed calibration curves [1].
| Evidence Dimension | Isotopic Label Retention in Protic Solvents |
| Target Compound Data | 100% label retention over long-term storage |
| Comparator Or Baseline | Deuterated 5-FU: Susceptible to progressive H/D exchange |
| Quantified Difference | Zero risk of isotopic degradation in aqueous environments. |
| Conditions | Storage in aqueous biological matrices or protic extraction solvents (e.g., methanol/water). |
Ensures long-term stock solution stability and prevents quantification drift during multi-day clinical or environmental monitoring campaigns.
For reliable quantification on standard low-resolution triple quadrupole mass spectrometers, an internal standard must be sufficiently heavier than the analyte to avoid cross-talk from the natural isotopic envelope. 5-Fluorouracil-15N2 provides a +2 Da mass shift (monitored via the m/z 131 → 43 transition in negative mode) [1]. Because the natural M+2 isotopic abundance of 5-FU is negligible (<0.5%), this +2 Da shift provides >99% signal isolation without requiring the significantly higher procurement costs associated with multi-13C/15N labeled variants [2].
| Evidence Dimension | Precursor Ion Mass Shift and Cross-Talk |
| Target Compound Data | +2 Da (m/z 131, negligible cross-talk) |
| Comparator Or Baseline | Unlabeled 5-FU (m/z 129) / Natural M+2 abundance (<0.5%) |
| Quantified Difference | Sufficient mass resolution to eliminate false-positive baseline noise. |
| Conditions | Negative electrospray ionization (ESI-) Multiple Reaction Monitoring (MRM). |
Provides the necessary analytical specificity for high-throughput clinical laboratories while avoiding the premium cost of 13C-labeled alternatives.
Because 5-FU has a narrow therapeutic index and high pharmacokinetic variability due to dihydropyrimidine dehydrogenase (DPD) activity, TDM is critical. 5-Fluorouracil-15N2 is utilized as the primary internal standard for LC-MS/MS quantification in patient plasma, as its perfect co-elution ensures accurate dose adjustments by fully compensating for severe matrix effects found in polymedicated cancer patients [1].
Hospital pharmacies and chemotherapy compounding units require rigorous surface monitoring to protect healthcare workers. 5-Fluorouracil-15N2 is implemented in wipe-sampling UHPLC-MS/MS assays to quantify trace 5-FU contamination (down to ng/mL levels), where its absolute isotopic stability prevents degradation during sample transport and extraction from swabbing materials [2].
In clinical trials evaluating new oral prodrugs of 5-FU (e.g., capecitabine) or novel nanoparticle formulations, precise tracking of the active 5-FU metabolite is required. The +2 Da mass shift of 5-Fluorouracil-15N2 provides the necessary signal-to-noise ratio and specificity to track systemic exposure over time without interference from the parent prodrug or endogenous pyrimidines [3].
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